molecular formula C20H30N4O2 B4832582 3-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide

3-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide

Cat. No.: B4832582
M. Wt: 358.5 g/mol
InChI Key: ITWSZZZZECHPLL-UHFFFAOYSA-N
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Description

3-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide is a complex organic compound that features a benzodiazole core, a morpholine ring, and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide typically involves multiple steps, starting with the preparation of the benzodiazole core. The benzodiazole can be synthesized through a cyclization reaction involving o-phenylenediamine and a carboxylic acid derivative under acidic conditions . The morpholine ring is then introduced via a Mannich reaction, where formaldehyde and morpholine are reacted with the benzodiazole intermediate . The final step involves the attachment of the butanamide side chain through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit enzymes involved in metabolic pathways or activate receptors in the central nervous system . The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit a unique profile of biological activities .

Properties

IUPAC Name

3-methyl-N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-4-7-24-18-6-5-16(21-20(25)12-15(2)3)13-17(18)22-19(24)14-23-8-10-26-11-9-23/h5-6,13,15H,4,7-12,14H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWSZZZZECHPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CC(C)C)N=C1CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide
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3-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide
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3-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide
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3-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide

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